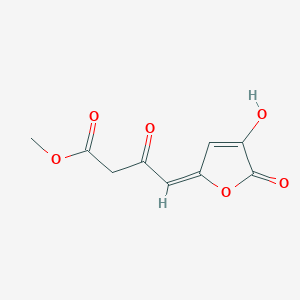gold](/img/structure/B12871767.png)
[2-(4-Nitrophenyl)ethynyl](triphenylphosphine)gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)ethynylgold is a chemical compound with the molecular formula C26H19AuNO2P and a molecular weight of 605.38 g/mol . This compound is known for its applications in various fields of scientific research, particularly in the study of gold-based catalysts and ligands.
Preparation Methods
The synthesis of 2-(4-Nitrophenyl)ethynylgold typically involves the reaction of triphenylphosphinegold chloride with 2-(4-nitrophenyl)ethynyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography .
Chemical Reactions Analysis
2-(4-Nitrophenyl)ethynylgold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(4-Nitrophenyl)ethynylgold has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as cross-coupling reactions and cycloadditions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is being conducted to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of new materials and as a component in electronic devices
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)ethynylgold involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
2-(4-Nitrophenyl)ethynylgold can be compared with other gold-based compounds, such as:
2-(4-Methylphenyl)ethynylgold: Similar structure but with a methyl group instead of a nitro group.
2-(4-Chlorophenyl)ethynylgold: Contains a chlorine atom instead of a nitro group.
2-(4-Bromophenyl)ethynylgold: Contains a bromine atom instead of a nitro group. The uniqueness of 2-(4-Nitrophenyl)ethynylgold lies in its nitro group, which can participate in various chemical reactions and influence the compound’s reactivity and biological activity
Properties
Molecular Formula |
C26H19AuNO2P |
|---|---|
Molecular Weight |
605.4 g/mol |
IUPAC Name |
1-ethynyl-4-nitrobenzene;gold(1+);triphenylphosphane |
InChI |
InChI=1S/C18H15P.C8H4NO2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-3-5-8(6-4-7)9(10)11;/h1-15H;3-6H;/q;-1;+1 |
InChI Key |
VSAADTNQPSPHQO-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#CC1=CC=C(C=C1)[N+](=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dibromofuro[2,3-f][1]benzofuran-4,8-dione](/img/structure/B12871685.png)
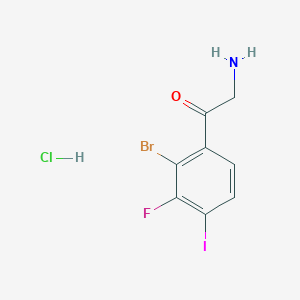
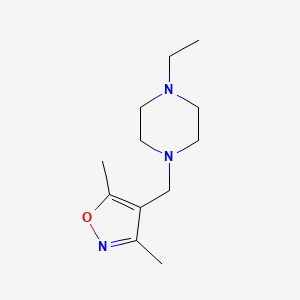
![2-(2-Ethoxybenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871702.png)

![4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12871713.png)
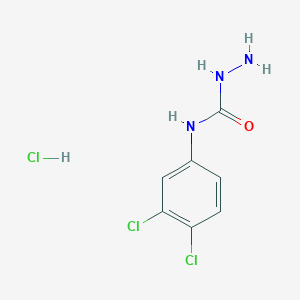
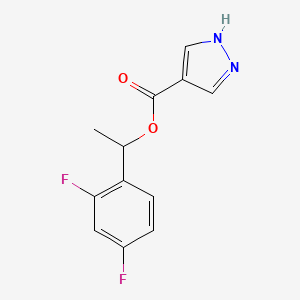
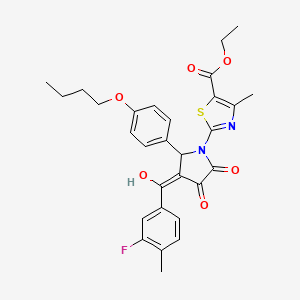
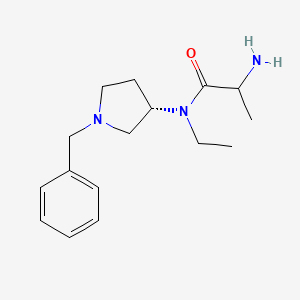
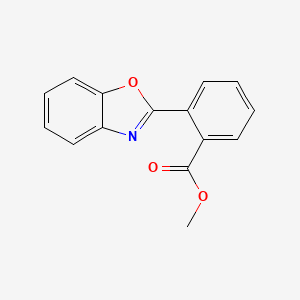
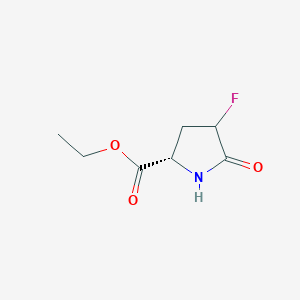
![1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871761.png)
